Growth factor receptor-bound protein 7 is a significant member of the growth factor receptor-bound protein family, which includes growth factor receptor-bound proteins 10 and 14. These proteins are primarily involved in mediating cellular signaling pathways associated with receptor tyrosine kinases, particularly in processes such as cell proliferation, survival, and migration. The gene encoding this protein is located on chromosome 17 in humans and is known to interact with various receptors, including the epidermal growth factor receptor and ephrin receptors .
The growth factor receptor-bound protein 7 is encoded by the GRB7 gene. This gene produces a multidomain adaptor protein that plays a crucial role in intracellular signaling cascades initiated by growth factors. The protein's expression has been linked to various cancers, indicating its potential as a therapeutic target .
Growth factor receptor-bound protein 7 belongs to the class of adaptor proteins that facilitate signaling pathways by linking receptor tyrosine kinases to downstream signaling molecules. It is classified under the SH2-domain containing proteins, which are characterized by their ability to bind phosphorylated tyrosine residues on activated receptors .
The synthesis of growth factor receptor-bound protein 7 can be achieved through recombinant DNA technology. This involves cloning the GRB7 gene into an expression vector, followed by transformation into suitable host cells (e.g., Escherichia coli or mammalian cells) for protein expression.
Growth factor receptor-bound protein 7 consists of several distinct domains:
The primary structure of growth factor receptor-bound protein 7 consists of approximately 535 amino acids, with specific regions dedicated to interaction with various signaling molecules . Structural studies have revealed that these domains are critical for its function in signal transduction.
Growth factor receptor-bound protein 7 participates in several biochemical reactions:
The interactions and modifications of growth factor receptor-bound protein 7 can be studied using techniques such as mass spectrometry and co-immunoprecipitation assays to elucidate its role in cellular signaling networks .
Growth factor receptor-bound protein 7 functions as an adaptor that facilitates signal transduction from activated receptors to downstream pathways:
Studies have shown that alterations in the expression levels of growth factor receptor-bound protein 7 can significantly affect cell migration and survival, particularly in cancerous cells .
Experimental studies indicate that post-translational modifications such as phosphorylation play a crucial role in modulating its activity and stability within cellular environments .
Growth factor receptor-bound protein 7 has garnered attention for its potential applications in cancer research:
Grb7 possesses a conserved multi-domain architecture that enables its function as a versatile signaling adaptor:
Table 1: Functional Domains of Grb7
Domain | Location | Key Binding Partners/Function | Significance |
---|---|---|---|
SH2 Domain | C-terminal | pY-X-N motifs (e.g., on ErbB2, FAK, Ret) | Docking to activated RTKs; Dimerization (µM affinity) [4] [6] |
PH Domain | Central | Membrane phosphoinositides (PIPs) | Plasma membrane localization; RTK access [1] [8] |
RA-like Domain | Central | Ras/Rab GTPases (GTP-bound Rab5); CNGA1 (RLD) | Diverse signaling integration; Channel modulation [2] [9] |
BPS Domain | C-terminal | Insulin Receptor (IR) kinase groove | IR inhibition (pseudosubstrate) [9] |
Proline-rich | N-terminal | SH3-domain proteins (potential); GIGYF1/2 (via GYF motifs) | Potential effector linking; Functional modulation [3] [9] |
The human GRB7 gene is located on chromosome 17q12, situated in close proximity to the ERBB2 (HER2) proto-oncogene. This physical adjacency has profound clinical implications. During oncogenesis, particularly in breast, gastric, and esophageal cancers, the 17q12 region is frequently amplified. This amplification event leads to the co-overexpression of GRB7 and HER2 [6] [10]. This co-amplification is not coincidental; GRB7 functionally enhances HER2 signaling by promoting receptor phosphorylation (e.g., HER2 pY1248) and downstream Akt activation, contributing to tumor progression and aggressive phenotypes [6] [8].
Evolutionarily, Grb7 belongs to an ancient adaptor family. Its domain organization, particularly the central GM region (encompassing the RA-like and PH domains), shares significant homology with the Caenorhabditis elegans protein Mig-10, which is essential for guided cell migration during embryonic development [1] [5]. This conservation underscores a fundamental role in cell motility. The Grb7 family (Grb7, Grb10, Grb14) diverged from a common ancestor, acquiring distinct expression patterns and binding specificities while retaining core structural features. For instance, although the SH2 domains share 62-72% sequence identity, they recognize different phosphotyrosine motifs, reflecting specialization [4] [9]. Grb7's RA domain shows an unusual capacity to bind both GTPases (Rab5) and non-GTPase ion channels (CNGA1), suggesting functional diversification later in evolution [2].
Table 2: Genomic and Evolutionary Features of Grb7 Family Members
Feature | Grb7 | Grb10 | Grb14 |
---|---|---|---|
Human Gene Locus | 17q12 (near ERBB2/HER2) | 7p12.1 (near EGFR) | 2q22-q24 (near ERBB4) |
Co-amplification | HER2 (Breast, Gastric, Esophageal Ca) | Not prominent | Not prominent |
SH2 Specificity | pY-X-N | Variable (e.g., PDGFRβ, IR) | pY-hydrophobic+3 (e.g., IR) |
Key Tissue Expression | Pancreas, Kidney, Placenta, Prostate, Small Intestine | Pancreas, Skeletal Muscle, Brain, Heart | Pancreas, Kidney, Skeletal Muscle, Liver, Ovary |
Conserved Ancestor | Mig-10 (C. elegans) |
Grb7 was first identified in 1992 through its interaction with the epidermal growth factor receptor (EGFR) using Src Homology 2 (SH2) domain affinity cloning techniques [5] [10]. This discovery placed it within the emerging class of non-enzymatic adaptor proteins crucial for RTK signaling.
Early functional studies in the mid-to-late 1990s solidified its role in cancer biology:
The development of the first specific Grb7 inhibitor, G7-18NATE, using phage display screening around 2002-2004, was a pivotal milestone. This cyclic peptide bound selectively to the Grb7 SH2 domain (not Grb14 or Grb2) and provided the first tool to probe Grb7 function directly. Early studies showed it blocked Grb7-FAK interaction and attenuated cancer cell migration and proliferation, validating Grb7 as a viable therapeutic target [4].
Table 3: Key Early Milestones in Grb7 Research
Year | Discovery | Significance | Citation Source |
---|---|---|---|
1992 | Identification via EGFR SH2 domain interaction cloning. | Established Grb7 as a novel adaptor protein. | Margolis et al. [5] [10] |
1994 | Tight co-amplification of GRB7 and ERBB2 (HER2) in breast cancer. | Linked Grb7 genetically and functionally to a major oncogenic pathway. | Stein et al. [5] [6] |
1996 | Direct interaction with Ret receptor tyrosine kinase. | Expanded Grb7's role beyond EGFR/HER2 to other RTKs. | Pandey et al. [10] |
1997 | GRB7/HER2 co-overexpression in invasive esophageal/gastric cancer. | Established clinical correlation with tumor invasion/metastasis. | Tanaka et al. [6] [10] |
1999 | Association with FAK at focal adhesions; role in integrin signaling & migration. | Defined a critical mechanism for Grb7 in cell motility. | Han & Guan [4] [8] |
~2002 | Development of G7-18NATE peptide inhibitor. | Provided first specific tool to inhibit Grb7; validated functional importance in migration/proliferation. | [4] |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: